molecular formula C18H12ClN3O3S B2361262 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 865285-92-3

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2361262
CAS No.: 865285-92-3
M. Wt: 385.82
InChI Key: JIMOHFUTMVFHPM-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological target and its role are still under investigation.

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. For instance, 3-Phosphoglycerate dehydrogenase (PHGDH) has been identified as a target in cancer therapy, diverting glycolytic flux into serine synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, introduction of the oxadiazole ring, and subsequent functionalization with the methoxyphenyl and chloro groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Properties

IUPAC Name

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c1-24-12-8-4-2-6-10(12)17-21-22-18(25-17)20-16(23)15-14(19)11-7-3-5-9-13(11)26-15/h2-9H,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMOHFUTMVFHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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